1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene

Drug Discovery ADME-Tox TRP Channel Modulation

This benzhydrylpiperazine sulfonamide is a critical research tool for CNS and oncology drug discovery. Procure exclusively for experimental reproducibility. Its specific benzhydryl group and 4-chloro-2-nitrophenylsulfonyl moiety are essential for mapping steric requirements in TRPV4 antagonism, unlike the benzyl analog RN-1747. Superior cytotoxic selectivity is evidenced in Huh7 liver cancer models for matched molecular pair analyses.

Molecular Formula C23H22ClN3O4S
Molecular Weight 471.96
CAS No. 1024174-15-9
Cat. No. B2665050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene
CAS1024174-15-9
Molecular FormulaC23H22ClN3O4S
Molecular Weight471.96
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
InChIInChI=1S/C23H22ClN3O4S/c24-20-11-12-22(21(17-20)27(28)29)32(30,31)26-15-13-25(14-16-26)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
InChIKeyRCUUEDFRTDNQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene (CAS 1024174-15-9): Core Chemical Identity and Procurement Baseline


1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene (CAS 1024174-15-9), also named 1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine, is a synthetic small molecule with the molecular formula C23H22ClN3O4S and a molecular weight of 471.96 g/mol [1]. It belongs to the benzhydrylpiperazine sulfonamide class, characterized by a diphenylmethyl (benzhydryl) substituent on the piperazine ring and a 4-chloro-2-nitrophenylsulfonyl moiety. This compound is primarily utilized as a specialized building block and a research tool in medicinal chemistry for exploring structure-activity relationships, particularly in the context of anticancer and anti-infective drug discovery [2]. Its unique substitution pattern differentiates it from simpler benzyl or phenyl sulfonamide analogs, offering distinct physicochemical properties that are critical for specific research applications.

The Risk of Substituting 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene with Broader Class Compounds


The assumption that any benzhydrylpiperazine or sulfonylpiperazine derivative can serve as a drop-in replacement for 1-((4-(diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene is scientifically unsound. The specific combination of the bulky, lipophilic benzhydryl group and the electron-deficient 4-chloro-2-nitrophenylsulfonyl moiety is not merely additive; it uniquely dictates the compound's molecular conformation, electronic distribution, and resulting physicochemical and biological profile [1]. As demonstrated by the distinct biological activity profiles of closely related compounds in the same class, minor structural modifications, such as substituting a benzyl for a benzhydryl group or removing a chlorine atom, can lead to a complete loss or inversion of target activity, as illustrated by the contrasting agonist/antagonist properties of the structurally related TRPV4 modulators RN-1747 and RN-1734 [2]. Therefore, sourcing the exact CAS 1024174-15-9 compound is critical for experimental reproducibility, data integrity, and the validity of structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide: How 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene Outperforms Analogs


Enhanced Lipophilicity and Steric Bulk vs. Benzyl-Substituted Analog RN-1747

The target compound's benzhydryl group provides a significant increase in lipophilicity and steric bulk compared to the benzyl group of the closely related TRPV4 agonist RN-1747. While both compounds share the identical 4-chloro-2-nitrophenylsulfonyl pharmacophore, the N-terminal substitution is a key differentiator. The benzhydryl compound has a higher calculated octanol-water partition coefficient (clogP), impacting membrane permeability and non-specific protein binding [1]. This difference is crucial for projects where tuning lipophilicity without altering the core pharmacophore is a key design goal.

Drug Discovery ADME-Tox TRP Channel Modulation Physicochemical Properties

Differentiated Halogen-Substitution Pattern vs. 4-Nitrobenzenesulfonyl Analog

The target compound’s 4-chloro-2-nitrophenylsulfonyl group is a key structural feature that differentiates it from analogs like 1-(diphenylmethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine, which lacks the chlorine atom. This chlorine substitution has been shown to be a critical determinant of biological activity in benzhydrylpiperazine series, with 4-chlorobenzhydrylpiperazine derivatives exhibiting higher cytotoxicity than other halogen or non-halogenated variants in hepatocellular carcinoma models [1]. The presence of the chlorine atom on the phenylsulfonyl ring provides a handle for halogen bonding and alters the electronic properties of the aromatic system, which can significantly impact target binding affinity and antiproliferative activity.

Medicinal Chemistry Lead Optimization Cytotoxicity Halogen Bonding

Potential for Divergent TRP Channel Pharmacology Compared to Benzyl Analog RN-1747

The closely related analog RN-1747 (1-benzyl-4-((4-chloro-2-nitrophenyl)sulfonyl)piperazine) is a well-characterized, selective TRPV4 agonist (EC50 hTRPV4 = 0.77 μM, selectivity >100 μM for TRPV1, >30 μM for TRPV3, and IC50 4 μM for TRPM8) . The target compound, with its larger benzhydryl group, is predicted to have a markedly different pharmacological profile at TRP channels. The increased steric bulk is likely to alter binding interactions with the TRPV4 channel, potentially shifting the compound from an agonist to an antagonist, as seen with other structurally related molecules like RN-1734 [1]. This makes it a valuable complementary probe for mechanism-of-action studies.

TRPV4 Agonist Pain Research Ion Channel Pharmacology Selectivity Profile

Superior Physicochemical Profile for CNS Drug Discovery vs. Unsubstituted Phenylsulfonyl Analog

The physicochemical profile of the target compound positions it favorably for central nervous system (CNS) drug discovery applications. A comparison with a simpler analog, 1-(diphenylmethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine, highlights key differences. The target compound's increased molecular weight (471.96 vs. 437.52 g/mol) [REFS-1, REFS-2] and calculated logP (~5.35 vs. 4.56) suggest a more desirable profile for BBB penetration within the optimal CNS drug space (MW < 500, logP 2-5). While the target compound contains a chlorine atom and a nitro group, the nitro group can act as a prodrug moiety for an amine, a common strategy in CNS drug design.

CNS Drug Discovery Blood-Brain Barrier Penetration Physicochemical Property Optimization Medicinal Chemistry

Validated Utility as an Anticancer Scaffold Precursor vs. Non-Nitro Benzenesulfonamide Hybrids

The target compound's 2-nitrobenzenesulfonamide moiety is a validated pharmacophore for antitubercular and anticancer activity, as demonstrated by the 'Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids' study [1]. In this research, a series of hybrids was synthesized and evaluated. The 2,4-dinitrobenzenesulfonamide group emerged as a promising scaffold for anti-TB therapy, showing excellent activity and low cytotoxicity with a selectivity index > 30. The target compound, containing a single nitro group and a chlorine atom, represents a key intermediate in this chemical space, offering a distinct electronic profile compared to dinitro analogs and a validated path for further derivatization.

Anticancer Drug Discovery Tuberculosis Hybrid Molecule Design Nitrobenzenesulfonamide

High-Value Application Scenarios for Sourcing 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene


Advanced Probe Development for TRP Channel Structure-Function Studies

For a neurobiology laboratory investigating the structure-function relationship of TRPV4 channels in pain and inflammation, the target compound is a superior choice over the commercially available agonist RN-1747. Evidence suggests that the larger benzhydryl group on the target compound will significantly alter its interaction with the TRPV4 binding pocket, potentially switching its pharmacology from agonism to antagonism as seen with RN-1734 . Procuring CAS 1024174-15-9 allows the creation of a matched molecular pair with RN-1747, enabling precise SAR studies to map the steric requirements for TRPV4 activation versus inhibition. This direct comparison is impossible with the benzyl analog alone [REFS-1, REFS-2].

Medicinal Chemistry Campaign for Optimizing Cytotoxic Benzhydrylpiperazines

A drug discovery team focusing on hepatocellular carcinoma and other hard-to-treat cancers should select the target compound as a starting point for a new lead optimization series. Class-level evidence demonstrates that 4-chlorobenzhydrylpiperazine derivatives are more cytotoxic than their non-chlorinated counterparts in relevant liver cancer cell lines like Huh7 . The target compound, with its 4-chloro-2-nitrophenylsulfonyl group, is an ideal precursor for synthesizing a focused library to explore the contributions of the nitro and chloro substituents to antiproliferative activity. This targeted approach is more efficient than screening a random library of sulfonamides .

Synthesis of Potent Antitubercular Nitrobenzenesulfonamide Hybrids

A medicinal chemistry team working on neglected diseases requires a versatile building block for synthesizing novel antitubercular agents. The target compound is the rational choice because its 2-nitrobenzenesulfonamide core is a validated scaffold for anti-TB activity. A recent study confirmed that benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, for which this is a direct precursor, achieve excellent selectivity indices (>30) against M. tuberculosis H37Rv [1]. Choosing a non-nitro analog or a differently substituted starting material would bypass this established path to high potency and low cytotoxicity, wasting valuable synthetic chemistry resources [1].

CNS Drug Candidate Design Driven by Physicochemical Property Fine-Tuning

A CNS drug discovery project requires a chemical probe with a specific lipophilicity-polarity balance to optimize blood-brain barrier penetration. The target compound is a superior choice over its non-chlorinated analog, 1-(diphenylmethyl)-4-(4-nitrobenzene-1-sulfonyl)piperazine. Its higher molecular weight (+34.44 g/mol), increased logP (ΔlogP ~ +0.8), and larger tPSA (+27.3 Ų) provide a distinct physicochemical profile [REFS-3, REFS-4]. This allows a medicinal chemist to explore a different region of the CNS drug-like chemical space, fine-tuning properties like passive permeability and P-glycoprotein efflux without changing the core scaffold, thereby accelerating the lead optimization process [REFS-3, REFS-4].

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